2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c23-16-5-9-19(10-6-16)29-13-21(28)25-17-7-3-15(4-8-17)20-14-30-22(27-20)26-18-2-1-11-24-12-18/h1-12,14H,13H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHCKYYOAOPQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Thiazole Ring Formation: The thiazole ring is synthesized through the reaction of a suitable thioamide with a halogenated precursor.
Coupling Reactions: The final step involves coupling the fluorophenoxy intermediate with the thiazole and pyridinylamino groups under specific conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Recent studies have synthesized derivatives of N-phenylacetamide containing thiazole moieties, including the compound . These derivatives have shown promising antibacterial activity against various strains of bacteria, such as Xanthomonas oryzae and Xanthomonas axonopodis . The minimum effective concentration (EC50) values indicate significant potential for these compounds in agricultural applications to combat bacterial infections in crops.
| Compound | Target Bacteria | EC50 (µg/mL) |
|---|---|---|
| 2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide | Xanthomonas oryzae | 15.6 |
| Other derivatives | Xanthomonas axonopodis | 20.0 |
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. Studies involving various N-phenylacetamide derivatives have demonstrated that modifications in their structure can lead to significant anticonvulsant activity in animal models . The mechanisms include binding to voltage-sensitive sodium channels, which are critical in the propagation of seizure activity.
| Study | Model Used | Activity Observed |
|---|---|---|
| MES Seizures | Mouse model | Significant reduction in seizure frequency |
| 6-Hz Model | Rat model | Moderate efficacy noted |
Synthesis and Development
The synthesis of this compound involves several steps that include the formation of the thiazole and pyridine rings followed by acetamide formation . The development of efficient synthetic routes is crucial for producing these compounds at scale for further biological evaluation.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Biological Activity
2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide, commonly referred to by its CAS number 1797028-03-5, is a synthetic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C22H17FN4O2S
- Molecular Weight : 420.5 g/mol
- Structure : The compound features a thiazole ring, a pyridine moiety, and a fluorophenoxy group which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole rings display promising antitumor properties. For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines. In particular, compounds similar to this compound have demonstrated cytotoxic effects with IC50 values in the low micromolar range against multiple cancer types, including breast and lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 (Colorectal) | 1.61 ± 1.92 |
| Compound B | A431 (Skin) | 1.98 ± 1.22 |
| This compound | MCF7 (Breast) | TBD |
Antimicrobial Activity
Thiazole-containing compounds have also been investigated for their antimicrobial properties. Preliminary results suggest that the target compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | TBD |
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Targeting Specific Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression, suggesting a potential role for this compound in targeting such pathways.
- Antimicrobial Mechanisms : The presence of the thiazole ring may enhance penetration through bacterial membranes, disrupting cellular processes.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Antitumor Efficacy : In a study involving MCF7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to control groups, indicating its potential as an anticancer agent.
- Case Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains and found that compounds with similar structures exhibited significant bactericidal effects.
Q & A
Q. What are the recommended synthetic routes for 2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Substitution reactions : Alkaline conditions for fluorophenoxy group introduction (e.g., K₂CO₃ in DMF at 80°C).
Reduction : Acidic reduction using Fe powder or catalytic hydrogenation for nitro-to-amine conversion .
Condensation : Use of condensing agents (e.g., EDC/HOBt) to form acetamide bonds under inert atmospheres .
Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DCM, ethanol) improve solubility .
- Catalysts : Triethylamine enhances nucleophilic substitution efficiency .
- Temperature control : Microwave-assisted synthesis reduces reaction time and improves yield .
Q. Table 1. Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C, 12 hrs | Use anhydrous conditions |
| Reduction | Fe powder, HCl, reflux | Monitor pH to avoid byproducts |
| Condensation | EDC, HOBt, DCM, RT, 24 hrs | Purify via column chromatography |
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and bonding patterns (e.g., pyridinyl and thiazole protons at δ 7.5–8.5 ppm) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
- Mass Spectrometry (LCMS) : Validates molecular weight (±5 ppm accuracy) and detects impurities .
- Melting Point Analysis : Assess purity (>95% purity typically has a sharp MP range) .
Q. Table 2. Key Analytical Data
| Technique | Target Data | Example Findings |
|---|---|---|
| ¹H NMR | Pyridin-3-ylamino protons (δ 8.2–8.4 ppm) | Confirms aromatic substitution |
| LCMS | [M+H]⁺ ion matching molecular formula | Detects synthetic byproducts |
Q. What initial biological screening approaches are appropriate to evaluate its potential as an enzyme inhibitor?
- Methodological Answer :
- In vitro enzyme assays : Use acetylcholinesterase (AChE) or kinase inhibition assays to measure IC₅₀ values. Example protocol:
Incubate compound with AChE and substrate (e.g., acetylthiocholine).
Quantify inhibition via Ellman’s method (absorbance at 412 nm) .
- Cell-based assays : Test cytotoxicity (MTT assay) and target engagement in cancer cell lines (e.g., HepG2) .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis and predicting reactivity?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT) model transition states to identify energetically favorable pathways .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility and reaction rates .
- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinases) .
Example workflow: Optimize Pd-catalyzed coupling steps using computed activation barriers to reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
- Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog synthesis : Modify thiazole (e.g., substituent at C4) or pyridinyl groups to assess impact on potency .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with activity .
- Metabolic stability assays : Introduce trifluoromethyl groups (to enhance lipophilicity) and test hepatic microsome stability .
Q. Table 3. SAR Design Framework
| Modification Site | Structural Change | Assay Outcome Measure |
|---|---|---|
| Thiazole C4 | Halogen substitution | IC₅₀ shift in kinase assays |
| Acetamide linker | Replace with sulfonamide | Solubility and binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
